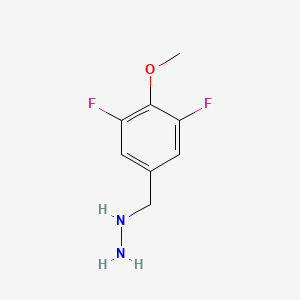

(3,5-Difluoro-4-methoxybenzyl)hydrazine

Description

(3,5-Difluoro-4-methoxybenzyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by a benzyl backbone substituted with two fluorine atoms at the 3- and 5-positions and a methoxy group at the 4-position. This compound serves as a critical intermediate in synthesizing heterocyclic frameworks, such as pyrazoles and triazoles, which are pivotal in medicinal chemistry and materials science . The fluorine substituents enhance electronegativity and metabolic stability, while the methoxy group modulates electronic and steric properties, influencing reactivity in nucleophilic additions and cyclocondensation reactions .

Properties

CAS No. |

887596-88-5 |

|---|---|

Molecular Formula |

C8H10F2N2O |

Molecular Weight |

188.17 g/mol |

IUPAC Name |

(3,5-difluoro-4-methoxyphenyl)methylhydrazine |

InChI |

InChI=1S/C8H10F2N2O/c1-13-8-6(9)2-5(4-12-11)3-7(8)10/h2-3,12H,4,11H2,1H3 |

InChI Key |

AVHHEQQRGWRGEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1F)CNN)F |

Origin of Product |

United States |

Preparation Methods

Preparation via Hydrazinolysis of Benzyl Esters or Benzyl Halides

A common and effective method is the reaction of hydrazine hydrate with benzyl esters or benzyl halides bearing the 3,5-difluoro-4-methoxy substitution pattern:

- Starting Material : 3,5-Difluoro-4-methoxybenzyl halide or ester derivatives.

- Reagent : Hydrazine hydrate (typically in excess).

- Solvent : Absolute ethanol or methanol.

- Conditions : Reflux for extended periods (e.g., 12–16 hours).

- Workup : Cooling, filtration, and recrystallization from ethanol or methanol to purify the hydrazine derivative.

This method is supported by analogous syntheses of related hydrazine derivatives, such as the preparation of 4-methoxybenzohydrazide from methyl 4-methoxybenzoate by refluxing with hydrazine hydrate in methanol for several hours, yielding high purity products (up to 92%) after recrystallization.

Specific Example from Literature

A closely related compound, ethyl 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide, was synthesized by refluxing the corresponding ester with hydrazine hydrate in absolute ethanol for 16 hours, yielding the hydrazide in 86% yield with well-characterized spectral data confirming the structure. This approach can be adapted for (3,5-Difluoro-4-methoxybenzyl)hydrazine by selecting the appropriate benzyl ester precursor.

Reaction Scheme Overview

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3,5-Difluoro-4-methoxybenzyl ester or halide + Hydrazine hydrate | Reflux in ethanol or methanol, 12–16 h | (3,5-Difluoro-4-methoxybenzyl)hydrazine | 80–90 (typical) | Purification by recrystallization |

Analytical and Spectroscopic Confirmation

- IR Spectroscopy : Characteristic NH stretching bands around 3200–3300 cm⁻¹ confirm hydrazine functionality.

- 1H NMR : Singlets corresponding to NH2 protons typically appear around δ 4.0–5.0 ppm; aromatic protons resonate in the δ 6.5–8.0 ppm range.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight (~188.17 g/mol for C8H10F2N2O).

- Elemental Analysis : Carbon, hydrogen, nitrogen content matching calculated values for the compound.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Hydrazinolysis of benzyl ester | 3,5-Difluoro-4-methoxybenzyl ester | Hydrazine hydrate | Reflux in ethanol/methanol, 12–16 h | 80–90% | High yield, straightforward | Requires pure ester precursor |

| Hydrazinolysis of benzyl halide | 3,5-Difluoro-4-methoxybenzyl chloride/bromide | Hydrazine hydrate | Reflux in ethanol, 12 h | Moderate to high | Direct substitution | Possible side reactions, halide availability |

| Reduction of azide/nitro precursors | Azido or nitro derivatives | Reducing agents (e.g., Pd/C, H2) | Mild conditions | Variable | Alternative route | More steps, sensitive groups |

Research Findings and Optimization

- The reaction time and temperature are critical for maximizing yield and purity.

- Excess hydrazine hydrate ensures complete conversion but requires careful removal during workup.

- Solvent choice affects solubility and reaction rate; ethanol and methanol are preferred.

- Recrystallization from methanol or ethanol provides high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: (3,5-Difluoro-4-methoxybenzyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.

Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzyl hydrazine derivatives.

Scientific Research Applications

(3,5-Difluoro-4-methoxybenzyl)hydrazine has several scientific research applications, including:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: It can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-methoxybenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atoms and methoxy group can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

3,5-Difluorophenylhydrazine Hydrochloride

- Structure : Lacks the methoxy and benzyl groups, featuring a phenyl ring with fluorine at 3- and 5-positions and a hydrazine group directly attached.

- Synthesis : Prepared via diazotization of 3,5-difluoroaniline followed by reduction, yielding a hydrochloride salt for improved stability .

- Reactivity : Primarily reacts with ketones or diketones (e.g., trifluoroacetylacetone) to form fluorinated pyrazoles. The absence of a methoxy group reduces steric hindrance, favoring faster cyclization compared to (3,5-Difluoro-4-methoxybenzyl)hydrazine .

- Physical Properties : Higher solubility in polar solvents due to the hydrochloride salt form, contrasting with the free base form of the target compound .

(4-Methoxybenzyl)hydrazine Dihydrochloride

- Structure : Contains a para-methoxybenzyl group without fluorine substituents.

- Applications : Used in synthesizing Schiff bases and triazole derivatives. The para-methoxy group donates electron density, increasing nucleophilicity at the hydrazine moiety compared to the electron-withdrawing fluorine-substituted analog .

- Thermal Stability : Lower decomposition temperature (~150°C) compared to fluorinated derivatives, which exhibit enhanced thermal stability (>200°C) due to strong C-F bonds .

3,5-Dialkyl-4-Hydroxybenzylhydrazine Derivatives

- Structure : Features hydroxyl and alkyl groups instead of fluorine and methoxy substituents.

- Reactivity: Hydroxyl groups participate in tautomerism and hydrogen bonding, influencing reaction pathways.

- Spectral Data : IR spectra show O-H stretches (~3200 cm⁻¹), absent in the target compound, which instead exhibits C-F stretches (~1100–1250 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from the methoxy group .

Cyclocondensation Reactions

- With Trifluoroacetylacetone: (3,5-Difluoro-4-methoxybenzyl)hydrazine forms 3-trifluoromethylpyrazoles, with the methoxy group directing regioselectivity during cyclization. In contrast, non-methoxy analogs yield mixtures of regioisomers . Yield: ~75–85% for fluorinated derivatives vs. ~60–70% for hydroxyl-substituted analogs due to reduced side reactions .

With Isothiocyanates :

Tautomerism and Spectral Properties

| Compound | Tautomeric Form | Key IR Bands (cm⁻¹) | 1H-NMR Shifts (δ, ppm) |

|---|---|---|---|

| (3,5-Difluoro-4-methoxybenzyl)hydrazine | Hydrazine (free base) | 3319 (N-H), 1250 (C-O-C), 1120 (C-F) | 3.85 (OCH3), 6.8–7.2 (aromatic H) |

| 3,5-Difluorophenylhydrazine HCl | Hydrochloride salt | 3150–3319 (N-H), 1243–1258 (C=S) | 7.1–7.5 (aromatic H), 4.1 (NH2) |

| 5-(4-Sulfonylphenyl)-triazole | Thione tautomer | 1247–1255 (C=S), 3278–3414 (N-H) | 7.3–8.1 (aromatic H), 2.5 (SCH3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.